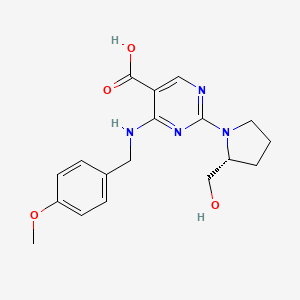

Avanafil impurity 24

Description

Significance of Impurity Control in Active Pharmaceutical Ingredient Development and Manufacturing

The stringent control of impurities throughout the API development and manufacturing lifecycle is essential for several reasons. Primarily, impurities can pose significant risks to patient safety. pharmaffiliates.com Some impurities may be toxic or have unintended pharmacological activity, potentially leading to adverse drug reactions or long-term health complications. contractpharma.com Even seemingly innocuous impurities can affect the stability and shelf-life of the API, leading to the formation of degradation products that could be harmful or reduce the drug's effectiveness. grace.comcontractpharma.com

Furthermore, impurities can impact the therapeutic efficacy of a drug. pharmaffiliates.com They may alter the bioavailability or potency of the API, leading to suboptimal treatment outcomes. contractpharma.com Therefore, a comprehensive approach to impurity management, which includes identification, characterization, and quantification, is vital. grace.com This involves the use of sophisticated analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to detect and measure impurities at very low levels. contractpharma.comoceanicpharmachem.com By understanding and controlling impurities from the earliest stages of development, manufacturers can ensure the consistent production of high-quality, safe, and effective medicines. grace.compharmatimesofficial.com

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities in Drug Substances

To ensure patient safety and drug quality, stringent regulatory frameworks have been established globally to govern the levels of impurities in drug substances. pharmatimesofficial.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comgandlscientific.com

Key ICH guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances : This guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances. gandlscientific.comeuropa.eu It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. oceanicpharmachem.com

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities : This guideline specifically addresses impurities that have the potential to damage DNA and cause cancer. gandlscientific.comraps.org It introduces the concept of a "Threshold of Toxicological Concern" (TTC) for controlling these genotoxic impurities to a level that represents a negligible risk. raps.orgfda.gov

Both the FDA and EMA have adopted these ICH guidelines, although with some regional differences in interpretation and application. gandlscientific.com The EMA, for instance, has moved towards a more flexible, science-driven approach for qualifying non-mutagenic impurities, while the FDA emphasizes robust process control as a primary means of impurity management. gandlscientific.com These regulatory standards compel pharmaceutical manufacturers to implement comprehensive control strategies, including the development and validation of analytical methods to ensure that all potential impurities are monitored and controlled within acceptable limits. europeanpharmaceuticalreview.com

Overview of Avanafil and the Academic Research Context of its Associated Impurities

Avanafil is a selective and potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the regulation of blood flow. rsc.orgnih.gov It is chemically known as (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. fda.gov Due to the complexity of its synthesis, various process-related impurities and degradation products can arise. rsc.orgnih.gov

Academic and industrial research has focused on identifying, synthesizing, and characterizing these impurities to ensure the quality and safety of the final drug product. rsc.orgresearchgate.net Studies have utilized advanced analytical techniques like ultra-high performance liquid chromatography (UPLC) and liquid chromatography-mass spectrometry (LC-MS) to detect and identify impurities present in laboratory and production batches. rsc.orgresearchgate.netnih.gov For instance, research has identified several process-related impurities, often designated as Imp-A, Imp-B, etc., and investigated their formation pathways. rsc.orgresearchgate.net This research is crucial for optimizing the synthetic route to minimize impurity formation and for developing validated analytical methods for routine quality control. rsc.orgnih.gov

Among the various impurities associated with Avanafil, "Avanafil impurity 24" is a specifically identified compound used as a reference standard in the quality control of Avanafil manufacturing. veeprho.com Reference standards are highly characterized materials essential for validating analytical methods and ensuring the accuracy of quality control testing. veeprho.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N4O4 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1 |

InChI Key |

QOBLCWBBKFBHQF-CYBMUJFWSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@@H]3CO |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO |

Origin of Product |

United States |

Synthetic Strategies and Structural Elucidation of Avanafil Impurities for Research

Rational Design of Impurity Synthesis Pathways for Reference Standards

The synthesis of impurity reference standards is a critical step in pharmaceutical quality control. A rational design approach begins with a thorough analysis of the manufacturing process of the API, in this case, Avanafil. rsc.org Potential impurities can arise from starting materials, intermediates, by-products, or degradation products. akjournals.comakjournals.com For Avanafil, impurities such as Imp-A, Imp-B, Imp-C, and Imp-D have been identified from laboratory batches. rsc.orgnih.gov

The design of a synthetic pathway for an impurity like Avanafil Impurity 24, identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, would be based on its structure and its likely origin in the Avanafil synthesis. veeprho.comaxios-research.com The synthesis route for Avanafil itself involves several key intermediates. rsc.org Impurities can be unreacted starting materials or intermediates, or they can be formed through side reactions. For instance, Impurity C is an intermediate from an alternative synthetic route for Avanafil, while Impurity D is formed through an esterification reaction between an intermediate and Avanafil itself. rsc.orgnih.gov The synthesis of potentially genotoxic impurities, such as Imp-E and Imp-F, which may arise from reagents like 1-hydroxybenzotriazole (B26582) (HOBT), also requires careful planning to assess their risk. rsc.orgrsc.org

A logical approach to synthesizing this compound would involve reacting key precursors that are part of the main Avanafil synthesis, under conditions that favor the formation of this specific structure. This ensures that the synthesized reference standard is identical to the impurity found in the API.

Chemical Synthesis of Specific Avanafil Impurities (e.g., Imp-D, Imp-E, Imp-F)

While specific synthesis details for this compound are not extensively published, the synthesis of other Avanafil impurities, such as Imp-D, Imp-E, and Imp-F, provides a clear blueprint for the methodologies employed.

Synthesis of Impurity D: Imp-D was synthesized through the esterification of Imp-A (an intermediate in the Avanafil synthesis) with Avanafil. rsc.org This reaction highlights how a final API can react with an intermediate to form a new impurity. rsc.orggoogle.com

Synthesis of Impurity E: The formation of Imp-E is attributed to the presence of hydrazine (B178648) in HOBT, a reagent used in the coupling step of Avanafil synthesis. rsc.orgrsc.org Its synthesis involves the reaction of a key intermediate (M6) with hydrazine sulfate. researchgate.net

Synthesis of Impurity F: Imp-F is another potential genotoxic impurity with a structure related to Imp-E. rsc.orgrsc.org Its synthesis was also designed based on the potential side reactions involving hydrazine residues. rsc.org

These examples demonstrate that the synthesis of Avanafil impurities is highly specific and based on a deep understanding of the main reaction and potential side reactions. The synthesis of this compound would likely follow a similar, carefully designed pathway using appropriate starting materials and reagents.

Isolation and Purification Methodologies for Synthetic Impurities

Once an impurity has been synthesized, it must be isolated and purified to a high degree to serve as a reliable reference standard. Various chromatographic techniques are employed for this purpose. For Avanafil impurities, methods like semi-preparative liquid chromatography are utilized. rsc.orgresearchgate.net For example, the purification of Imp-B involved concentration by rotary evaporation followed by separation using preparative liquid chromatography. nih.gov Similarly, the purification of Imp-F involved dissolution and crystallization to yield a solid with high purity. rsc.org

The choice of purification method depends on the physicochemical properties of the impurity, such as its polarity and solubility. Column chromatography and crystallization are common techniques to achieve the required purity for reference standards. google.com

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive confirmation of an impurity's structure is achieved through a combination of advanced spectroscopic techniques. rsc.orgnih.gov This is crucial to ensure that the synthesized reference standard accurately represents the impurity present in the API. tga.gov.au

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For Avanafil impurities, NMR data is essential for structural confirmation. For instance, the structures of Imp-A, Imp-B, Imp-C, and Imp-D were confirmed using ¹H NMR and ¹³C NMR. rsc.org The chemical shifts (δ) in the NMR spectra provide key information about the different functional groups and their connectivity.

Table 1: Representative ¹³C NMR Data for Avanafil Impurities

| Impurity | Selected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |

|---|---|

| Imp-A | 168.79, 161.52, 160.31, 153.86, 133.57, 129.79, 129.52, 128.05, 121.15, 113.12, 95.84, 61.99, 61.30, 59.64, 59.50, 42.67, 27.89, 23.13. rsc.orgresearchgate.net |

| Imp-C | 167.94, 161.31, 161.17, 160.39, 158.74, 157.73, 132.15, 129.45, 120.13, 114.22, 98.63, 62.61, 59.46, 55.43, 47.71, 45.35, 43.16, 28.06, 23.23. rsc.org |

| Imp-E | 167.54, 160.88, 160.12, 155.91, 153.81, 133.75, 129.43, 127.94, 113.16, 62.18, 61.52, 59.37, 56.52, 47.53, 42.58, 27.96, 23.29, 23.06. rsc.orgresearchgate.net |

| Imp-F | 167.16, 153.89, 133.48, 129.83, 129.59, 128.20, 121.19, 113.15, 59.79, 59.36, 56.52, 47.85, 42.75, 28.01, 22.95. rsc.orgresearchgate.net |

This table is for illustrative purposes based on published data for other Avanafil impurities.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. rsc.org

For Avanafil impurities, LC-MS is used to infer the structures. rsc.orgnih.gov The mass spectrum of Imp-B showed a [M+H]⁺ peak at m/z 450.3, indicating a molecular mass of 449. rsc.orgresearchgate.net Similarly, the HRMS spectrum of Imp-E showed a molecular ion peak at m/z 407.2000, which was crucial for its structural determination. rsc.org Fragmentation analysis (MS/MS) helps to piece together the structure by observing how the molecule breaks apart. arabjchem.org

Table 2: Molecular Information for this compound and Other Avanafil Impurities

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₁₆H₁₈ClN₃O₃S | 367.85. veeprho.comaxios-research.com |

| Avanafil | C₂₃H₂₆ClN₇O₃ | 483.96. axios-research.com |

| Avanafil Impurity 25 | C₂₀H₂₅ClN₄O₄ | 420.89. axios-research.comaxios-research.com |

| Avanafil Acid Impurity | C₁₈H₂₁ClN₄O₄ | 392.80. simsonpharma.com |

| Avanafil Dimer Impurity | C₄₁H₄₅Cl₂N₁₁O₆ | 858.77. simsonpharmauat.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. tga.gov.auresearchgate.net For Avanafil, the structure was supported by IR spectroscopy, among other techniques. tga.gov.au The IR spectrum would show characteristic peaks for functional groups such as C=O (carbonyl), N-H (amine), and C-O (ether) bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The maximum absorption wavelength (λmax) is a key parameter. For Avanafil and its impurities, a detection wavelength of around 245 nm is often used in HPLC analysis, based on their UV absorption spectra. akjournals.comakjournals.comsrce.hriapchem.org

Analytical Method Development and Validation for Avanafil Impurity Profiling

Chromatographic Separation Techniques for Impurity Analysis

The foundation of impurity profiling for Avanafil, including the specific monitoring of Avanafil impurity 24, lies in the power of chromatographic separation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed to achieve the necessary resolution between the main API peak and the multitude of potential impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods are fundamental in quality control for the simultaneous determination of process-related impurities and degradation products in Avanafil. Stability-indicating HPLC methods have been developed to separate Avanafil from its known impurities and degradation products that emerge under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis researchgate.netakjournals.com.

A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method was developed to separate all known impurities and degradation products from Avanafil researchgate.netakjournals.com. The method demonstrated specificity, linearity, accuracy, and precision as per International Conference on Harmonization (ICH) guidelines researchgate.netakjournals.com. Significant degradation of Avanafil was noted under acidic, oxidative, thermal, and humidity stress conditions researchgate.netakjournals.com. The developed methods are capable of quantifying various impurities, including deschloro, acid, dichloro, dimer, and diamine impurities akjournals.com.

Below is a summary of typical HPLC conditions used for Avanafil impurity analysis:

| Parameter | Condition | Source |

| Column | Inertsil ODS 3 (250 mm x 4.6 mm, 3 µm) | researchgate.netakjournals.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid and Triethylamine in water | researchgate.netakjournals.com |

| Mobile Phase B | Water and Acetonitrile (20:80 v/v) | researchgate.netakjournals.com |

| Flow Rate | 1.2 mL/min | researchgate.netakjournals.com |

| Detection | 245 nm | researchgate.netakjournals.com |

| Column Temperature | 45 °C | researchgate.netakjournals.com |

| Elution Mode | Gradient | researchgate.netakjournals.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, an evolution of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity, making it highly suitable for analyzing process-related impurities in Avanafil rsc.orgnih.gov. The use of smaller particle size columns (less than 2 µm) in UPLC systems leads to higher efficiency and reduced analysis times rsc.orgnih.govnih.govresearchgate.net.

A gradient UPLC method was specifically developed to detect and quantify four process-related impurities (Imp-A, Imp-B, Imp-C, and Imp-D) in several laboratory batches of Avanafil, where they were found in concentrations ranging from 0.29% to 1.63% rsc.orgnih.gov. This method was validated for specificity, linearity, precision, accuracy, and sensitivity, proving its utility for quality control purposes rsc.orgnih.govnih.gov.

Key parameters for a UPLC method for Avanafil process impurities are detailed below:

| Parameter | Condition | Source |

| Column | Waters ACQUITY HSS C18 (50 mm x 2.1 mm, 1.8 µm) | rsc.orgnih.govnih.govresearchgate.netnih.gov |

| Mobile Phase A | 20 mM Ammonium (B1175870) formate in water (pH adjusted to 5.00) | rsc.orgnih.govnih.govnih.gov |

| Mobile Phase B | Acetonitrile | rsc.orgnih.govnih.govnih.gov |

| Flow Rate | 0.3 mL/min | rsc.org |

| Detection | 239 nm (DAD) | nih.govnih.govresearchgate.net |

| Column Temperature | 35 °C | nih.govnih.govresearchgate.net |

| Elution Mode | Gradient | rsc.orgnih.govnih.gov |

Stationary Phase and Mobile Phase Optimization

The successful resolution of Avanafil from its impurities, including this compound, is critically dependent on the careful selection and optimization of the stationary and mobile phases.

Stationary Phase: Reversed-phase columns, particularly C18 (ODS) columns, are the standard for Avanafil impurity analysis. Columns like the Inertsil ODS 3 and Waters ACQUITY HSS C18 provide excellent separation capabilities due to their hydrophobic stationary phases researchgate.netakjournals.comrsc.orgnih.govnih.govresearchgate.net. The choice between different C18 columns can influence selectivity based on bonding technology and silica properties. Monolithic silica columns have also been used, offering low operating pressure and high efficiency nih.gov.

Mobile Phase: Optimization of the mobile phase is crucial for achieving acceptable peak shape and resolution.

Organic Modifier: Acetonitrile is frequently preferred over methanol as the organic component in the mobile phase as it generally provides better peak shapes and lower UV cutoff rsc.orgnih.gov.

Aqueous Phase and pH: The use of an ion-suppressing agent is common to ensure good peak symmetry. Buffers such as ammonium formate or acids like formic acid and trifluoroacetic acid are employed akjournals.comrsc.orgnih.gov. For Avanafil, which has a pKa of 5.54, adjusting the mobile phase pH to a range of ±2 of the pKa value ensures the drug is predominantly in a single ionized or unionized state, leading to better separation researchgate.net. A pH of 5.00 was found to be optimal in one UPLC method using an ammonium formate buffer rsc.orgnih.gov.

Hyphenated Techniques for Comprehensive Impurity Identification and Quantification

While chromatographic techniques can separate impurities, their definitive identification and structural elucidation require more powerful analytical tools. Hyphenated techniques, which couple the separation power of liquid chromatography with the detection and identification capabilities of spectroscopy, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-IT-TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the characterization of impurities scispace.com. It provides molecular weight information and fragmentation patterns that are used to deduce the structures of unknown compounds.

For Avanafil, LC-MS/MS has been instrumental in identifying and characterizing a total of sixteen degradation products formed under various stress conditions researchgate.net. The method allows for the proposal of probable degradation pathways and fragmentation mechanisms researchgate.net. The use of an electrospray ionization (ESI) source in positive ion mode is effective for Avanafil and its impurities rsc.orgnih.gov.

More advanced configurations like Liquid Chromatography-Ion Trap-Time of Flight Mass Spectrometry (LCMS-IT-TOF) offer high mass accuracy and the ability to perform multi-stage fragmentation (MSn), providing extremely specific detection and detailed structural information for related compounds and degradation products nih.gov.

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid Chromatography with a Diode Array Detector (LC-DAD), also known as LC-PDA, is a powerful tool for method development and impurity profiling nih.gov. The DAD detector acquires spectra across a range of wavelengths simultaneously, which offers several advantages:

Peak Purity Analysis: It allows for the assessment of peak purity by comparing spectra across a single chromatographic peak. This is crucial to ensure that a peak corresponding to the main component does not co-elute with any impurities nih.gov.

Optimal Wavelength Selection: The detector helps in selecting the most appropriate wavelength for quantification, where the analyte has maximum absorbance and potential interferences have minimal absorbance nih.gov. For Avanafil, a wavelength of 247 nm was identified as providing the highest absorption nih.gov.

Identification: While not as definitive as MS, the UV-Vis spectrum can provide preliminary information to help in the tentative identification of impurities by comparing them to the spectrum of the parent drug.

Development of Stability-Indicating Analytical Methods for Avanafil and its Impurities

The primary goal in developing a stability-indicating analytical method is to create a procedure that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products. medcraveonline.com For Avanafil, this process begins with forced degradation studies, which intentionally expose the drug to harsh conditions to accelerate its decomposition. medcraveonline.compharmtech.com These stress studies help to identify likely degradation products and demonstrate the method's ability to separate them from the parent drug, a key aspect of specificity. pharmtech.com

Avanafil has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, humidity, and photolysis. akjournals.comresearchgate.net Significant degradation has been observed under acid, oxidative, thermal, and humidity stress. akjournals.comscispace.com For instance, under acid stress (e.g., 5 N HCl at 65°C), an "acid impurity" is a major degradant. akjournals.com Oxidative stress (e.g., 5% H₂O₂) and exposure to heat and humidity also lead to the formation of various unknown impurities. akjournals.com

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) are the primary techniques used for this purpose. nih.govresearchgate.net Researchers have developed reverse-phase HPLC (RP-HPLC) methods that successfully separate Avanafil from its known process-related impurities—such as deschloro impurity, acid impurity, dichloro impurity, dimer impurity, and diamine impurity—as well as from the degradants formed during stress testing. akjournals.comresearchgate.net The development process involves optimizing various chromatographic parameters, including:

Stationary Phase: C18 columns are commonly used for the separation of Avanafil and its impurities. jptcp.comnih.gov

Mobile Phase: A gradient elution mode is often employed, using a combination of aqueous and organic phases, such as water with trifluoroacetic acid and an organic modifier like acetonitrile. akjournals.comresearchgate.net

Detection: A photodiode array (PDA) detector is typically set at a wavelength where both Avanafil and its impurities exhibit significant absorbance, such as 239 nm or 245 nm. akjournals.comnih.govresearchgate.net

The successful development of these methods ensures that any changes in the quality of the drug product over time can be accurately monitored, confirming the stability of the formulation. akjournals.comresearchgate.net Mass balance calculations are often performed on stressed samples, with results typically needing to be above 97% to confirm that all degradation products are accounted for by the analytical method. akjournals.comresearchgate.net

Method Validation Parameters and Compliance with ICH Guidelines (e.g., ICH Q2 (R1))

Once a stability-indicating method is developed, it must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. crsubscription.comeuropa.eu Validation involves demonstrating that the method is specific, linear, accurate, precise, and robust over a specified range. akjournals.comnih.gov

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components. akjournals.comneliti.com For Avanafil impurity profiling, specificity is confirmed by demonstrating that there is no interference from the placebo at the retention times of Avanafil and its known impurities. akjournals.com

Furthermore, stressed samples are analyzed to ensure that all degradant peaks are well-resolved from the main Avanafil peak and other known impurities. akjournals.com The use of a photodiode array (PDA) detector helps in this assessment by allowing for peak purity analysis, which confirms that the chromatographic peak for Avanafil is spectrally homogeneous and not co-eluting with any degradation products. akjournals.com

Linearity demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. akjournals.com This is determined by preparing solutions of the impurities at several concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. akjournals.comnih.gov A calibration curve is then constructed by plotting the peak area against the concentration. jptcp.com

The method is considered linear if the correlation coefficient (r²) is typically greater than 0.999. akjournals.com The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Table 1: Linearity Data for Avanafil Impurities

| Compound | Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Avanafil | LOQ to 150% of target | > 0.999 | akjournals.com |

| Deschloro Impurity | LOQ to 150% of target | > 0.999 | akjournals.com |

| Acid Impurity | LOQ to 150% of target | > 0.999 | akjournals.com |

| Dichloro Impurity | LOQ to 150% of target | > 0.999 | akjournals.com |

| Dimer Impurity | LOQ to 150% of target | > 0.999 | akjournals.com |

| Diamine Impurity | LOQ to 150% of target | > 0.999 | akjournals.com |

| Impurity A | 0.03 - 2.25 | Not Specified | nih.gov |

| Impurity B | 0.03 - 2.25 | Not Specified | nih.gov |

| Impurity C | 0.03 - 2.25 | Not Specified | nih.gov |

| Impurity D | 0.03 - 2.25 | Not Specified | nih.gov |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a known amount of impurity standard into a sample matrix at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit). akjournals.comnih.gov The percentage of recovery is then calculated. For Avanafil impurities, recovery values have been reported in the range of 87.4% to 109.2%. akjournals.com

Table 2: Accuracy Results for Avanafil Impurities

| Compound | Spiking Level | Recovery Range (%) | Source |

|---|---|---|---|

| Various Impurities | LOQ to 150% | 87.4 - 109.2 | akjournals.com |

| Impurity A, B, C, D | 20%, 50%, 100%, 150% | 92.17 - 103.14 | nih.gov |

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. akjournals.com

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. akjournals.comcrsubscription.com

For the analytical methods developed for Avanafil impurities, the %RSD for repeatability was found to be less than 3.8, and for intermediate precision, it was less than 4.3, confirming that the methods are precise. akjournals.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are crucial for quantifying trace-level impurities. They are often established based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov

Table 3: LOD and LOQ Values for Avanafil and an Impurity

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|

| Avanafil | 0.02 | 0.08 | jptcp.com |

| Avanafil | 0.0073 | 0.0221 | researchgate.net |

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ut.ee Parameters that are typically varied include the flow rate (e.g., ±0.5 mL/min), column temperature (e.g., ±2°C), and detection wavelength (e.g., ±2 nm). crsubscription.com The method is considered robust if system suitability parameters remain within acceptable limits despite these changes. crsubscription.com

Ruggedness demonstrates the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, instruments, and days. akjournals.comut.ee This is often assessed during the intermediate precision study. akjournals.com Analytical methods for Avanafil have been found to be both rugged and robust, indicating their suitability for routine quality control analysis in a pharmaceutical setting. akjournals.comcrsubscription.com

Mechanistic Investigations of Avanafil Impurity Formation

Reaction Kinetics and Pathway Elucidation of Process Impurities

The formation of impurities during the synthesis of Avanafil is a complex process influenced by various factors, including reaction conditions, starting materials, and intermediates. While specific kinetic data for the formation of Avanafil impurity 24 is not extensively detailed in publicly available literature, the elucidation of pathways for other process-related impurities provides valuable insights.

Process-related impurities in Avanafil can arise from incomplete reactions, side reactions, or the presence of impurities in starting materials. nih.gov For instance, research has identified several process impurities, designated as Imp-A, Imp-B, Imp-C, and Imp-D, which were detected in laboratory batches at levels ranging from 0.29% to 1.63%. researchgate.netrsc.org The structures of these impurities were determined using techniques such as liquid chromatography-mass spectrometry (LC-MS) and confirmed by synthesis and spectroscopic characterization. researchgate.netrsc.org

The proposed mechanisms for the formation of these impurities often involve key intermediates and reagents used in the Avanafil synthesis. For example, Imp-A was identified as an intermediate from an incomplete final amide condensation step. nih.gov The formation of other impurities has been attributed to the presence of chlorine-deficient starting materials or side reactions involving reagents like 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT). nih.govnih.gov The presence of trace amounts of hydrazine (B178648) in HOBT can also lead to the formation of potentially genotoxic impurities. nih.gov

Understanding the reaction kinetics of these impurity-forming reactions is crucial for process optimization. By controlling parameters such as temperature, reaction time, and stoichiometry of reactants, the formation of unwanted impurities can be minimized. While specific rate constants for the formation of this compound are not available, it is understood that its formation is linked to the synthetic route of Avanafil.

Hydrolytic Degradation Pathways of Avanafil and Related Impurities

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that may form under various environmental conditions. pharmtech.com Avanafil has been subjected to forced degradation under hydrolytic conditions (acidic, basic, and neutral) to elucidate its degradation pathways. researchgate.net

Under acidic conditions (e.g., 5 N HCl at 65°C for 24 hours), Avanafil undergoes significant degradation. akjournals.comresearchgate.netresearchgate.net One of the major degradation products formed is the corresponding carboxylic acid, resulting from the hydrolysis of the amide bond. akjournals.comresearchgate.net The amide linkage in the Avanafil structure is susceptible to acid-catalyzed hydrolysis. researchgate.net

In contrast, Avanafil has been found to be relatively stable under basic (e.g., 5 N NaOH at 65°C for 24 hours) and neutral (water at 65°C for 24 hours) hydrolytic conditions, with minimal degradation observed. akjournals.comresearchgate.net

The structure of this compound, identified as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, suggests that it is likely a process-related impurity or a synthetic intermediate rather than a direct hydrolytic degradant of Avanafil itself, as it lacks the core structural features of Avanafil that would be susceptible to simple hydrolysis to yield this specific structure. However, the stability of this impurity under hydrolytic conditions would be an important factor in its persistence in the final drug product.

| Condition | Observation | Major Degradation Products |

|---|---|---|

| Acid Hydrolysis (5 N HCl, 65°C, 24h) | Significant degradation | Avanafil Acid Impurity (Amide bond cleavage) |

| Base Hydrolysis (5 N NaOH, 65°C, 24h) | Stable | - |

| Neutral Hydrolysis (Water, 65°C, 24h) | Stable | - |

Oxidative Degradation Mechanisms and Products

Oxidative stress is another critical factor that can lead to the degradation of pharmaceutical compounds. Forced degradation studies of Avanafil have been conducted using oxidizing agents such as hydrogen peroxide (H2O2). akjournals.comresearchgate.netresearchgate.net

Exposure of Avanafil to 5% H2O2 at 25°C for 5 hours resulted in notable degradation. akjournals.comresearchgate.net During oxidative stress, an unknown impurity was observed at a relative retention time of about 0.70. akjournals.comresearchgate.net The exact structure of this oxidative degradation product has not been fully elucidated in the available literature. Another study identified a new oxidation-based degradation product with a predicted m/z of 367.1168. nih.gov

The potential sites for oxidation in the Avanafil molecule include the pyrrolidine (B122466) ring and the electron-rich aromatic rings. The formation of N-oxides or hydroxylation of the aromatic rings are common oxidative degradation pathways for such structures.

| Condition | Observation | Potential Degradation Products |

|---|---|---|

| Oxidation (5% H2O2, 25°C, 5h) | Significant degradation | Unknown impurity at RRT 0.70, New product with m/z 367.1168 |

Photolytic and Thermal Degradation Studies

Photolytic stability studies, conducted under exposure to 1.2 million lux hours of visible light and 200 Wh/m² of UV light for 16 hours, have shown that Avanafil is stable under these conditions. akjournals.comresearchgate.net

In contrast, thermal stress at 105°C for 6 hours led to the degradation of Avanafil. akjournals.comresearchgate.net During thermal and humidity stress (90% RH for 15 days), unknown impurities at relative retention times of 0.81 and 1.11 were observed. akjournals.comresearchgate.net A comprehensive stress study also indicated that Avanafil is more prone to degrade in the presence of light, temperature, and moisture, suggesting that it requires storage at temperatures below 25°C with protection from light and moisture. researchgate.net

The specific pathways of thermal degradation for Avanafil and its impurities, including this compound, are not well-documented in the public domain. Generally, thermal degradation can involve various reactions such as cleavage of bonds, rearrangement, and polymerization, depending on the molecule's structure and the presence of other reactive species.

| Condition | Observation | Potential Degradation Products |

|---|---|---|

| Photolytic Stress (1.2 million lux hours visible, 200 Wh/m² UV, 16h) | Stable | - |

| Thermal Stress (105°C, 6h) | Degradation observed | Unknown impurities at RRT 0.81 and 1.11 |

| Humidity Stress (90% RH, 15 days) | Degradation observed | Unknown impurities at RRT 0.81 and 1.11 |

Quality Control and Process Optimization Strategies Based on Impurity Research

Impurity Profiling in Active Pharmaceutical Ingredient Manufacturing and Release

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities present in an API. dntb.gov.uaaxios-research.com This process is fundamental to ensuring the quality, safety, and consistency of every batch of the manufactured drug substance. For Avanafil, a number of process-related impurities and degradation products have been identified through advanced analytical techniques. rsc.orgresearchgate.net

Avanafil Impurity 24 is a known process-related impurity identified during the synthesis of Avanafil. researcher.life Its chemical identity has been established as ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate. researchgate.net A review of the Avanafil synthesis pathway indicates that this impurity is the ethyl ester of a key carboxylic acid intermediate. Its presence in the final API is likely due to incomplete reactions or carry-over from earlier synthetic steps.

The comprehensive impurity profile for Avanafil includes various compounds stemming from the synthetic route. For instance, studies have identified several other process-related impurities, often through the use of high-performance liquid chromatography coupled with mass spectrometry (LC-MS). rsc.orgtga.gov.au The availability of certified reference standards for this compound is crucial for its accurate identification and quantification during release testing of the final API. researcher.lifenewdrugapprovals.org

Table 1: Profile of Selected Avanafil Process-Related Impurities This table is generated based on available research data and is for illustrative purposes.

| Impurity Name | Chemical Name / Relationship to Avanafil | Typical Method of Detection | Reference |

| This compound | ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | UPLC, HPLC-MS | researchgate.nettga.gov.au |

| Impurity A | 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid | UPLC-MS | rsc.orgtga.gov.au |

| Impurity B | Related to chlorine-deficient starting materials | UPLC-MS | rsc.org |

| Impurity C | 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide | UPLC-MS | tga.gov.au |

| Impurity D | Dimer formed from the esterification of Imp-A with Avanafil | UPLC-MS | rsc.org |

In-Process Control (IPC) Methodologies for Impurity Monitoring during Synthesis

In-process controls (IPCs) are critical for monitoring the manufacturing process in real-time to ensure consistency and quality. For impurity control, IPCs typically involve the use of highly sensitive and specific analytical methods to track the formation and clearance of impurities at various stages of the synthesis. europa.eu

The primary methodology for monitoring this compound and other related substances is reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high performance liquid chromatography (UPLC). rsc.orgfda.gov These techniques allow for the effective separation of the main Avanafil compound from its various impurities, enabling precise quantification. tga.gov.au

A representative UPLC method developed for Avanafil and its process-related impurities utilizes a C18 stationary phase with a gradient elution system. rsc.orgfda.gov The mobile phase often consists of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile. rsc.orgfda.gov Detection is typically performed using a photodiode array (PDA) detector at a wavelength where both Avanafil and its impurities exhibit significant absorbance, such as 239 nm. tga.gov.aufda.gov The validation of such methods, as per ICH guidelines, ensures they are specific, sensitive, accurate, and precise for their intended purpose, which includes the quantification of Impurity 24. rsc.orgtga.gov.au The existence of commercial reference standards for Impurity 24 confirms its role as a specific analyte in these quality control procedures. researcher.lifenewdrugapprovals.org

Table 2: Example of UPLC Conditions for Avanafil Impurity Analysis This table represents typical parameters for a UPLC method and is based on published research.

| Parameter | Condition | Reference |

| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) | fda.gov |

| Mobile Phase A | 20 mM Ammonium Formate in Water | fda.gov |

| Mobile Phase B | Acetonitrile | fda.gov |

| Flow Rate | 0.3 mL/min (typical for UPLC) | |

| Detection Wavelength | 239 nm | tga.gov.aufda.gov |

| Column Temperature | 35 °C | fda.gov |

| Elution Mode | Gradient | tga.gov.au |

Optimization of Synthetic Routes for Impurity Minimization

A key strategy to control impurities is to optimize the synthetic route to prevent or minimize their formation. rsc.org This involves a deep understanding of the reaction mechanisms and the potential for side reactions. Since this compound is a process-related intermediate, its control focuses on optimizing the reaction conditions to ensure its complete conversion to the desired subsequent product.

Strategies to minimize this compound could include:

Driving Reaction Completion: Optimizing parameters such as reaction time, temperature, and reagent stoichiometry in the step following the formation of the Impurity 24 precursor. This ensures that the intermediate is fully consumed and does not carry over into the final API.

Purification of Intermediates: Implementing effective purification steps, such as crystallization or chromatography, for the key intermediates to remove any unreacted starting materials or side products like Impurity 24 before proceeding to the final synthetic steps.

Control of Starting Materials and Reagents: Research into other Avanafil impurities has shown that the purity of reagents can be a source of new, unintended impurities. newdrugapprovals.org For example, controlling hydrazine (B178648) levels in the condensation agent HOBT was identified as a critical step to prevent the formation of potentially genotoxic impurities. newdrugapprovals.org While not directly related to Impurity 24, this principle of stringent raw material control is a cornerstone of impurity minimization strategies.

By applying such optimization principles, manufacturers can design a more robust and efficient synthesis that yields Avanafil with a consistently low and controlled impurity profile.

Establishment of Impurity Specification Limits in Compliance with Regulatory Requirements

The establishment of acceptable limits for impurities in an API is a mandatory regulatory requirement to ensure patient safety. axios-research.com These limits are based on guidelines developed by the International Council for Harmonisation (ICH), such as the Q3A guideline on Impurities in New Drug Substances. rsc.org

According to ICH guidelines, impurities present at levels above 0.10% in a drug substance should be identified and characterized. rsc.org Any impurity exceeding 0.15% generally requires toxicological qualification to justify its proposed specification limit.

The specific acceptance criterion (specification limit) for this compound in the final drug substance is not publicly disclosed, as this is typically proprietary information. However, it would be set in accordance with ICH principles and supported by batch analysis data and toxicological assessments where necessary. europa.eu The limit would be set to ensure that the impurity is controlled well below any level that could pose a risk to safety or efficacy, likely at or below the 0.15% qualification threshold. rsc.org The ultimate goal is to ensure that every batch of Avanafil API is of high purity and safe for patient use. tga.gov.au

Computational and Theoretical Approaches in Avanafil Impurity Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Impurity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity or a particular property, such as toxicity. chemical.aizamann-pharma.com In the context of pharmaceutical impurities, QSAR is a powerful tool for predicting potential toxicities, including mutagenicity, without the need for extensive and time-consuming experimental testing. chemical.aizamann-pharma.com The International Council for Harmonisation (ICH) M7 guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, explicitly endorses the use of in silico QSAR predictions. nih.govresearcher.life

For Avanafil impurities, research has been conducted on potential genotoxic impurities using complementary QSAR evaluation systems. nih.govresearcher.life A study on two potential Avanafil impurities with hydrazide structures, designated as Imp-E and Imp-F, utilized both expert rule-based (e.g., Derek Nexus) and statistical-based (e.g., Sarah Nexus) QSAR models to predict their genotoxicity. nih.govrsc.org The prediction for Imp-E was positive for mutagenicity, prompting further experimental evaluation through an Ames test, which ultimately showed a negative result. nih.govchinjmap.com This highlights the utility of QSAR as a screening tool to identify potential hazards that warrant further investigation.

While direct QSAR studies specifically targeting "Avanafil impurity 24" are not extensively published, the established methodologies can be readily applied. A QSAR analysis for this impurity would involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors for "this compound" would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and lipophilic properties.

Model Application: The calculated descriptors would be fed into validated QSAR models for various toxicological endpoints, such as mutagenicity, carcinogenicity, and developmental toxicity.

Prediction and Interpretation: The model's output would provide a prediction of the likelihood of the impurity to be active for a given endpoint. This prediction is often accompanied by a confidence score and an identification of the structural fragments (toxicophores) that contribute to the predicted activity.

The application of such models would allow for a preliminary risk assessment of "this compound," guiding decisions on the necessity for its stringent control in the final drug product.

Table 1: Representative QSAR Models for Toxicity Prediction

| QSAR Model Type | Prediction Basis | Example Software | Application in Impurity Analysis |

| Expert Rule-Based | Based on established chemical rules and knowledge of toxicophoric fragments. | Derek Nexus | Identifies structural alerts for mutagenicity and other toxicities. nih.govrsc.org |

| Statistical-Based | Built on statistical correlations between structural descriptors and experimental data from large chemical databases. | Sarah Nexus, TOPKAT | Provides a probabilistic assessment of toxicity. nih.govrsc.org |

| Machine Learning | Utilizes algorithms like artificial neural networks to learn complex relationships from data. | ChemAIRS | Can predict impurity formation and potential toxicities with high accuracy. chemical.ai |

In Silico Prediction of Impurity Formation and Stability

Beyond toxicity prediction, in silico methods are increasingly used to forecast the formation of impurities during synthesis and storage, as well as to assess their stability. jopir.in For Avanafil, comprehensive stress testing and degradation studies have been performed, leading to the identification of multiple degradation products. researchgate.netdntb.gov.uaarabjchem.org An innovative study on Avanafil's impurity profile identified sixteen degradation products under various stress conditions (hydrolytic, oxidative, thermal, and photolytic). researchgate.netarabjchem.org The structures of these degradation products were elucidated using LC-MS/MS, and in silico tools were subsequently used to predict their physicochemical and toxicological properties. researchgate.netceon.rs

The formation of "this compound" can be rationalized through an understanding of the Avanafil synthesis route. It is likely a process-related impurity arising from the reaction of key intermediates. In silico prediction of its formation would involve:

Reaction Pathway Analysis: Software tools can analyze the intended synthetic route of Avanafil and predict potential side reactions that could lead to the formation of "this compound". These tools consider the reactivity of starting materials, intermediates, and reagents under the specified reaction conditions.

Degradation Pathway Prediction: Computational models can predict the degradation pathways of Avanafil under various stress conditions. For instance, the pyrimidine (B1678525) core and the various functional groups in Avanafil are susceptible to hydrolysis and oxidation. researchgate.netarabjchem.org In silico systems can simulate these degradation processes to identify likely degradation products, including potentially "this compound" or its precursors.

The stability of "this compound" itself can also be assessed computationally. By calculating its electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), and bond dissociation energies, it is possible to estimate its reactivity and susceptibility to further degradation.

Table 2: In Silico Approaches for Impurity Formation and Stability Prediction

| Computational Approach | Principle | Application to this compound |

| Reaction Informatics | Utilizes databases of known chemical reactions to predict the products of a given set of reactants and conditions. | Prediction of "this compound" as a byproduct in the synthesis of Avanafil. |

| Degradation Pathway Prediction | Employs expert systems (e.g., Zeneth®) or quantum mechanics to model the degradation of a molecule under stress. nih.gov | Assessing the likelihood of "this compound" forming from the degradation of Avanafil or its intermediates. |

| Quantum Mechanics (DFT) | Calculates the electronic structure and energies of molecules to determine their reactivity and stability. jchemrev.com | Estimation of the thermodynamic stability of "this compound" and its kinetic barriers to formation and degradation. |

Molecular Modeling and Simulation of Impurity Generation Pathways

The synthesis of Avanafil involves several steps, including the formation of amide and ether linkages. "this compound" is an ethyl carboxylate derivative, suggesting it may be an intermediate or a byproduct from an incomplete reaction or a side reaction involving the corresponding carboxylic acid precursor.

A computational investigation into its formation pathway could involve:

Modeling the Reaction Mechanism: Using quantum mechanics (DFT), the reaction pathway for the formation of "this compound" can be modeled. This would involve calculating the geometries and energies of the reactants, transition states, and products for the key reaction steps.

Determining Reaction Energetics: These calculations would yield the activation energies and reaction enthalpies for the competing reaction pathways—the one leading to the desired Avanafil product and the one leading to the formation of "this compound". This would provide insight into the kinetic and thermodynamic favorability of impurity formation.

Solvent and Catalyst Effects: Molecular simulations can also incorporate the effects of the solvent and any catalysts used in the reaction, providing a more realistic model of the reaction environment and its influence on impurity generation.

By understanding the detailed mechanism and energetics of impurity formation, it becomes possible to optimize the reaction conditions (e.g., temperature, stoichiometry, catalyst choice) to minimize the generation of "this compound" and other undesirable byproducts.

Challenges and Future Directions in Avanafil Impurity Research

Identification of Trace-Level and Unknown Impurities in Complex Matrices

The detection and characterization of impurities at trace levels within complex pharmaceutical matrices present a significant analytical challenge. nih.gov Impurities in Avanafil can originate from various sources, including the synthetic process, degradation of the drug substance, or interaction with excipients. resolvemass.ca Identifying these impurities, especially those present in minute quantities, is complicated by the presence of the API itself and other formulation components, which can cause matrix effects and co-elution issues in chromatographic analyses. synthinkchemicals.com

One of the primary hurdles is the structural complexity of these impurities, which may be structurally similar to the Avanafil molecule. synthinkchemicals.com This necessitates the use of highly sensitive and selective analytical techniques capable of distinguishing between the main component and its related substances. synthinkchemicals.com Furthermore, the potential for unknown impurities to form during synthesis or upon storage requires robust analytical methods that can detect unexpected peaks in a chromatogram. The lack of commercially available reference standards for every potential impurity further complicates their identification and quantification.

| Challenge | Description | Analytical Implication |

| Low Concentration | Impurities often exist at parts per million (ppm) or even parts per billion (ppb) levels. synthinkchemicals.com | Requires highly sensitive detection methods to achieve the necessary limits of detection (LOD) and quantification (LOQ). |

| Matrix Effects | The API and excipients can interfere with the detection of trace impurities. synthinkchemicals.com | Necessitates thorough sample preparation and method validation to ensure accuracy and precision. |

| Structural Similarity | Impurities may have chemical structures very similar to Avanafil. | Demands high-resolution separation techniques to prevent co-elution. |

| Unknown Impurities | Unexpected impurities can arise from uncharacterized side reactions or degradation pathways. | Requires non-targeted screening approaches and structure elucidation techniques. |

Development of Universal Analytical Platforms for Comprehensive Impurity Analysis

To address the complexities of impurity profiling, there is a growing trend towards the development of universal or platform analytical methods. These platforms aim to provide a comprehensive analysis of all potential impurities in a single run, thereby increasing efficiency and reducing the analytical workload. researchgate.net For Avanafil and its impurities, such a platform would ideally combine high-resolution separation with sensitive detection.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are foundational techniques for impurity profiling, offering excellent separation capabilities. nih.govbiomedres.us When coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), these platforms can provide not only retention time data but also accurate mass information, which is invaluable for the identification of unknown impurities. biomedres.usijprajournal.com The development of generic gradient methods that are applicable to a wide range of compounds with varying polarities is a key aspect of these universal platforms. americanpharmaceuticalreview.com The goal is to create a robust method that can separate known impurities like Avanafil impurity 24 while also detecting any new or unexpected related substances.

Application of Green Chemistry Principles in Impurity Control

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. ispe.org In the context of impurity control for Avanafil, this translates to designing synthetic routes that are not only efficient but also generate fewer impurities. instituteofsustainabilitystudies.com The 12 principles of green chemistry provide a framework for this, emphasizing waste prevention, atom economy, and the use of safer solvents and reagents. acs.org

By optimizing reaction conditions, such as temperature, pressure, and catalysts, the formation of by-products can be significantly reduced. ispe.org The use of catalytic reactions, for instance, is preferable to stoichiometric reagents as they are more selective and generate less waste. acs.org Furthermore, the selection of greener solvents in both the synthesis and the analytical methods for impurity profiling contributes to a more sustainable process. ispe.org The application of these principles not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes by reducing the need for extensive purification steps and minimizing the presence of hazardous impurities.

| Green Chemistry Principle | Application in Impurity Control |

| Waste Prevention | Designing syntheses to produce fewer by-products, thus reducing the impurity load. acs.org |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product, minimizing waste. instituteofsustainabilitystudies.com |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com |

| Safer Solvents and Auxiliaries | Reducing or eliminating the use of toxic organic solvents in favor of greener alternatives like water or supercritical fluids. ispe.org |

| Catalysis | Utilizing selective catalysts to minimize side reactions and the formation of impurities. acs.org |

Emerging Technologies in Impurity Profiling and Characterization

The field of impurity profiling is continually evolving with the advent of new and improved analytical technologies. These emerging techniques offer greater sensitivity, higher resolution, and more detailed structural information, which are crucial for the comprehensive characterization of impurities like this compound.

| Emerging Technology | Contribution to Impurity Profiling |

| Liquid Chromatography-NMR (LC-NMR) | Provides direct structural information of impurities post-separation. ijprajournal.com |

| Two-Dimensional Liquid Chromatography (2D-LC) | Offers significantly higher peak capacity for resolving complex mixtures. chemass.si |

| Ion Mobility-Mass Spectrometry (IM-MS) | Adds another dimension of separation based on ion size and shape, aiding in isomer differentiation. |

| Artificial Intelligence (AI) | Facilitates the prediction of impurity formation and accelerates the identification of unknown compounds from analytical data. resolvemass.ca |

Q & A

Q. What analytical techniques are commonly used to identify and quantify Avanafil Impurity 24 in pharmaceutical formulations?

Impurity 24 is typically characterized using hyphenated techniques such as ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UPLC provides retention time alignment with synthetic reference standards, while HRMS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., m/z 858.0 for Imp-D, a related impurity). NMR (¹H and ¹³C) resolves structural ambiguities, such as distinguishing methylthio groups (δ = 2.45 ppm) and methoxy substituents (δ = 3.82 ppm) . Quantitative analysis often employs reverse-phase HPLC with UV detection, validated for specificity, linearity, and accuracy per ICH guidelines .

Q. How are synthetic pathways optimized to minimize the formation of this compound during drug synthesis?

Impurity 24 arises from side reactions during condensation steps, such as esterification or polymerization of intermediates like M5. Process optimization involves controlling reaction parameters (e.g., temperature, stoichiometry) and using high-purity reagents. For instance, replacing EDCI/HOBt with HBTU reduces dimerization byproducts. Intermediate purification via recrystallization or column chromatography further mitigates impurity carryover .

Q. What regulatory guidelines govern the acceptable limits of this compound in clinical trial batches?

The ICH Q3A/B guidelines stipulate that impurities exceeding 0.10% must be identified, qualified, and reported. For genotoxic impurities, thresholds are stricter (e.g., ≤1.5 μg/day). Stability studies (accelerated and long-term) under ICH Q1A ensure impurity levels remain within safety limits during shelf life. Batch analysis data (e.g., 3 consecutive batches) are required to justify specifications .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound under varying synthetic conditions?

Mechanistic insights are gained through reaction monitoring (e.g., in-situ FTIR, LC-MS) and forced degradation studies . For example, acidic hydrolysis of avanafil generates Impurity 24 via cleavage of the pyrimidine-thioether bond. Density functional theory (DFT) calculations predict reaction energetics, while isotopic labeling (e.g., ¹³C) tracks atom migration during polymerization. These studies inform kinetic models to optimize reaction quenching and workup procedures .

Q. How do researchers resolve contradictions in spectral data when characterizing novel impurities structurally related to this compound?

Discrepancies in MS/MS fragmentation or NMR shifts are addressed by synthesizing isotopologues (e.g., deuterated analogs) and performing 2D NMR experiments (COSY, HSQC). For example, ambiguous NOESY correlations in Imp-D were resolved by comparing synthetic dimer standards. Cross-validation with computational tools (e.g., ACD/Labs or MNova) ensures spectral assignments align with predicted chemical environments .

Q. What strategies are employed to assess the toxicological risk of this compound in preclinical studies?

In-silico toxicity prediction (e.g., DEREK, Sarah Nexus) evaluates structural alerts for mutagenicity. Follow-up Ames tests and micronucleus assays confirm genotoxicity. For non-genotoxic impurities, safety margins are calculated using NOAEL (no-observed-adverse-effect-level) from 28-day rodent studies. Comparative metabolite profiling (e.g., rat vs. human hepatocytes) assesses species-specific toxicity .

Q. How can advanced chemometric tools improve the detection of trace-level this compound in complex matrices?

Multivariate analysis (e.g., PCA, PLS-DA) of LC-MS datasets distinguishes impurity peaks from matrix interference. Machine learning algorithms (e.g., random forests) classify unknown impurities based on fragmentation libraries. For enhanced sensitivity, ion mobility spectrometry (IMS) separates co-eluting isomers, while 2D-LC reduces matrix complexity in biological samples .

Methodological Considerations

Q. Designing a stability-indicating method for this compound: What parameters ensure robustness across different laboratories?

Key parameters include:

- Column screening : C18 vs. HILIC phases to optimize resolution.

- Mobile phase buffering : Ammonium formate (pH 3.0) minimizes peak tailing.

- Forced degradation : Exposure to heat, light, and oxidative stress (H₂O₂) validates method specificity. Inter-laboratory validation requires adherence to ICH Q2(R1) for precision (RSD ≤2.0%), accuracy (98–102%), and linearity (R² ≥0.999) .

Q. How should researchers address batch-to-batch variability in this compound levels during process scale-up?

Design of experiments (DoE) identifies critical process parameters (CPPs) affecting impurity formation. For example, a central composite design evaluates the impact of reaction time, temperature, and catalyst loading. Real-time PAT (Process Analytical Technology) tools, such as Raman spectroscopy, enable in-process control by monitoring intermediate purity. Multivariate statistical process control (MSPC) detects out-of-trend batches early .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing contradictory impurity profile data across multiple Avanafil batches?

Hierarchical clustering groups batches with similar impurity patterns, while ANOVA identifies significant variability sources (e.g., raw material suppliers). Outlier detection via Grubbs’ test excludes anomalous data. Reporting should include error bars (95% confidence intervals) and p-values to highlight statistically significant trends. Data transparency is critical for regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.